
3-(2-Cyanopropan-2-yl)-N-(3-((7-methoxyquinazolin-4-yl)amino)-4-methylphenyl)benzamide
Overview
Description
CAS No.: 942507-42-8 Molecular Formula: C₂₇H₂₅N₅O₂ Molecular Weight: 451.52 g/mol
This compound features a benzamide core linked to a 7-methoxyquinazolin-4-ylamino group via a 4-methylphenyl bridge. The 7-methoxy group on the quinazoline ring is electron-donating, which may influence electronic properties and binding affinity to biological targets .
Suppliers such as BLD Pharm Ltd. and American Elements offer the compound in high purity (97–99%) across various quantities (25 mg to 250 mg), indicating its utility in research settings . Its hazard profile (H302, H315, H319, H335) underscores risks of toxicity, skin/eye irritation, and respiratory sensitivity, necessitating careful handling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AZ304 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of AZ304 would likely involve scaling up the laboratory synthesis process to produce larger quantities of the compound. This would require optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
AZ304 undergoes various types of chemical reactions, including:
Inhibition Reactions: AZ304 inhibits the activity of BRAF and CRAF kinases by binding to their active sites.
Phosphorylation Suppression: It suppresses the phosphorylation of extracellular signal-regulated kinase (ERK), which is a downstream target of BRAF.
Common Reagents and Conditions
The reactions involving AZ304 typically require specific reagents and conditions, such as:
Kinase Assays: These assays use reagents like adenosine triphosphate (ATP) and specific substrates to measure the inhibitory activity of AZ304.
Cell Culture Conditions: In vitro studies often involve culturing cancer cell lines with AZ304 under controlled conditions to assess its effects on cell growth and proliferation.
Major Products Formed
The major products formed from reactions involving AZ304 include phosphorylated and non-phosphorylated forms of ERK, as well as other downstream signaling molecules affected by BRAF inhibition .
Scientific Research Applications
AZ304 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the effects of BRAF inhibition on various cancer cell lines, including colorectal, melanoma, and thyroid cancers.
Drug Development: AZ304 serves as a lead compound for the development of new cancer therapies targeting BRAF and CRAF kinases.
Biological Studies: Researchers use AZ304 to investigate the molecular mechanisms underlying cancer progression and resistance to therapy.
Mechanism of Action
AZ304 exerts its effects by inhibiting the activity of BRAF and CRAF kinases, which are key components of the mitogen-activated protein kinase (MAPK) signaling pathway . By binding to the active sites of these kinases, AZ304 prevents their phosphorylation and subsequent activation of downstream targets like ERK . This inhibition disrupts the signaling cascade that promotes cancer cell growth and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: 3-(2-Cyanopropan-2-yl)-N-(4-methyl-3-((3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino)phenyl)benzamide (CAS 878739-06-1)
Molecular Formula: C₂₇H₂₅N₅O₂ (identical to the main compound)
Key Differences:
- Quinazoline Substitution: The analog replaces the 7-methoxy group with a 3-methyl-4-oxo group on the quinazoline ring.
- Hazard Profile: Exhibits higher acute toxicity (H301: Toxic if swallowed) compared to the main compound’s H302 (Harmful if swallowed), suggesting structural modifications influence safety .
Anti-Inflammatory Quinazoline Derivatives
Compounds like 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide (Scheme 14 in ) demonstrate moderate anti-inflammatory activity, surpassing Diclofenac in some cases. Unlike the main compound, these derivatives lack the cyanopropan-2-yl group but retain the quinazoline core, highlighting the role of substituents in modulating biological activity .
Benzamide Derivatives with Metal-Binding Groups
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () shares a benzamide scaffold but incorporates an N,O-bidentate directing group for metal catalysis. This contrasts with the main compound’s focus on biological targeting, illustrating structural versatility in benzamide applications .
Data Table: Structural and Functional Comparison
Mechanistic and Pharmacological Implications
- Electronic Effects: The 7-methoxy group in the main compound may enhance lipophilicity and metabolic stability compared to the 4-oxo group in CAS 878739-06-1, influencing pharmacokinetics .
- Target Selectivity: Quinazoline derivatives are known kinase inhibitors (e.g., EGFR, Raf). Substituent variations likely modulate binding to ATP-binding pockets or allosteric sites .
- Safety Trade-offs: The analog’s H301 hazard highlights the toxicity risks associated with 4-oxo substitution, whereas the main compound’s methoxy group offers a safer profile for preclinical studies .
Biological Activity
3-(2-Cyanopropan-2-yl)-N-(3-((7-methoxyquinazolin-4-yl)amino)-4-methylphenyl)benzamide, commonly referred to as AZ304, is a synthetic compound notable for its dual inhibitory activity against BRAF and CRAF kinases. This compound has garnered attention in cancer research, particularly for its potential applications in treating colorectal cancer and other malignancies characterized by BRAF mutations.
- Molecular Formula : C27H25N5O2
- Molar Mass : 451.52 g/mol
- Density : 1.270 ± 0.06 g/cm³ (predicted)
- Solubility :
- DMSO: 85 mg/mL
- Ethanol: 4 mg/mL
- Water: Insoluble (<1 mg/mL)
- pKa : 12.87 ± 0.70 (predicted)
- Storage Conditions : -20°C
AZ304 functions primarily as a dual inhibitor of BRAF and CRAF kinases, which are critical in the MAPK signaling pathway often dysregulated in various cancers. The compound exhibits specific inhibitory effects with IC50 values as follows:
- BRAF (wild-type) : 79 nM
- BRAF (V600E mutation) : 38 nM
- CRAF (wild-type) : 68 nM
- p38 MAPK : 6 nM
- CSF1R : 35 nM
These values indicate AZ304's strong inhibitory potential against these targets, suggesting its efficacy in cancer treatment strategies that involve these kinases .
In Vitro Studies
In laboratory settings, AZ304 demonstrated significant anti-tumor effects against various cancer cell lines. Notably, it was effective in inhibiting cell proliferation in models expressing mutant BRAF. The compound's ability to induce apoptosis and inhibit cell migration has been documented, making it a promising candidate for further development in oncology .
In Vivo Studies
AZ304 has been tested in vivo using RKO and Caco-2 tumor models. The results indicated that AZ304, either alone or in combination with Cetuximab (an EGFR inhibitor), produced notable anti-tumor activity without significant toxic effects, regardless of the BRAF mutation status present in the tumors. This highlights its potential as a versatile therapeutic agent .
Case Studies and Clinical Relevance
A study published in the British Journal of Cancer detailed the efficacy of AZ304 in colorectal cancer models, emphasizing its capability to overcome resistance mechanisms associated with BRAF mutations. The study found that AZ304 could effectively reduce tumor burden and improve survival rates in treated subjects compared to controls .
Comparative Analysis of Kinase Inhibitors
Compound Name | Target Kinases | IC50 Values (nM) | Notes |
---|---|---|---|
AZ304 | BRAF, CRAF | BRAF WT: 79 BRAF V600E: 38 CRAF WT: 68 | Dual inhibitor with significant anti-tumor activity |
Vemurafenib | BRAF V600E | ~10 | Specific for mutant BRAF |
Trametinib | MEK | ~1 | Targets downstream signaling |
Properties
IUPAC Name |
3-(2-cyanopropan-2-yl)-N-[3-[(7-methoxyquinazolin-4-yl)amino]-4-methylphenyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O2/c1-17-8-9-20(31-26(33)18-6-5-7-19(12-18)27(2,3)15-28)13-23(17)32-25-22-11-10-21(34-4)14-24(22)29-16-30-25/h5-14,16H,1-4H3,(H,31,33)(H,29,30,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWQZRWVYYFTHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(C)(C)C#N)NC3=NC=NC4=C3C=CC(=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.